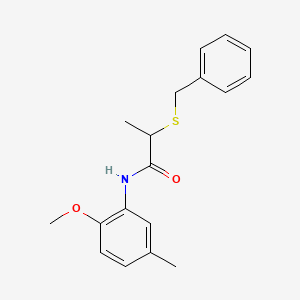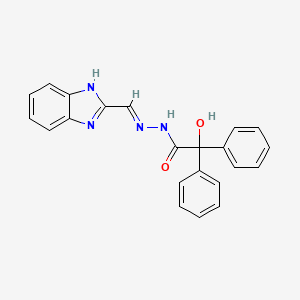
2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide, also known as BZMP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZMP is a synthetic compound that belongs to the class of amides and has a molecular weight of 329.46 g/mol. The compound is a white to off-white powder that is soluble in organic solvents such as chloroform and methanol.
Wirkmechanismus
The mechanism of action of 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to inhibit the activation of NF-κB and the downstream production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory effects, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have antioxidant properties. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to scavenge free radicals and reduce oxidative stress in vitro. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its relatively low toxicity. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to have a low acute toxicity in animal models. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide is stable under normal laboratory conditions and can be easily synthesized. One of the limitations of using 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide in lab experiments is its limited solubility in water. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide is more soluble in organic solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide. One area of research is the development of 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide as a therapeutic agent for inflammatory diseases such as arthritis and colitis. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide and its potential therapeutic applications.
Synthesemethoden
2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with benzyl mercaptan to form the benzylthio derivative. The final step involves the reaction of the benzylthio derivative with 2-amino-5-methylphenol to form 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the main areas of research has been its use as an anti-inflammatory agent. 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in vitro. Additionally, 2-(benzylthio)-N-(2-methoxy-5-methylphenyl)propanamide has been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-9-10-17(21-3)16(11-13)19-18(20)14(2)22-12-15-7-5-4-6-8-15/h4-11,14H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZECVEMPXLXJGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(2-methoxy-5-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6013049.png)
![N-{4-hydroxy-3-isopropyl-5-[(4-methoxyphenyl)sulfonyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B6013055.png)
![{2-[(4-chloro-1-naphthyl)oxy]ethyl}(tetrahydro-2-furanylmethyl)amine oxalate](/img/structure/B6013062.png)

![{2-[(3-chloro-4-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6013073.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]spiro[2.3]hexane-1-carboxamide](/img/structure/B6013091.png)
![2-(2-{[2-(benzyloxy)-3-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide](/img/structure/B6013099.png)
![2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B6013114.png)
![2-hydroxy-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl 1-adamantanecarboxylate hydrochloride](/img/structure/B6013121.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B6013133.png)

![7-(2-furyl)-4-hydroxy-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6013136.png)